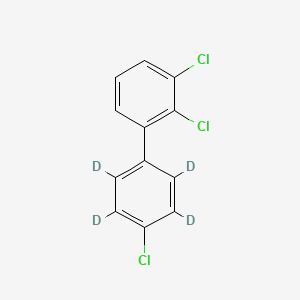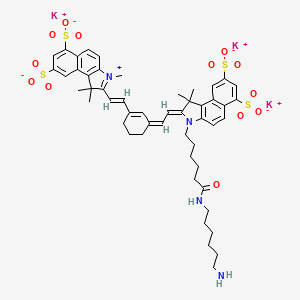
(8R,8'R)-Matairesinol 4,4'-di-O-|A-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside is a lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits. This particular compound is a glucoside derivative of matairesinol, which means it has glucose molecules attached to its structure. It is of interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside typically involves the glycosylation of matairesinol. Glycosylation is the process of attaching glucose molecules to another molecule. This can be achieved through various chemical reactions, often involving the use of glycosyl donors and catalysts under specific conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may involve biotechnological approaches, such as the use of enzymes or microbial fermentation, to achieve glycosylation. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. Optimization of these processes is essential to achieve high yields and consistent quality.
化学反应分析
Types of Reactions
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may lead to the formation of quinones or other oxidized derivatives, while reduction may yield dihydro derivatives.
科学研究应用
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside has various scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glucosides.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for health and disease prevention.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in cancer prevention and treatment.
Industry: It is used in the development of functional foods and nutraceuticals due to its potential health benefits.
作用机制
The mechanism of action of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition: By inhibiting specific enzymes involved in disease processes, such as those related to cancer or metabolic disorders.
相似化合物的比较
Similar Compounds
Similar compounds to (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside include other lignan glucosides, such as:
Secoisolariciresinol diglucoside: Another lignan glucoside with potential health benefits.
Pinoresinol diglucoside: Known for its antioxidant properties.
Uniqueness
What sets (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside apart is its specific structure and the unique combination of biological activities it exhibits. Its dual antioxidant and anti-inflammatory properties make it a compound of interest for various applications in health and industry.
属性
分子式 |
C32H42O16 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC 名称 |
(3R,4R)-3,4-bis[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)45-31-28(39)26(37)24(35)22(11-33)47-31)7-16-13-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(12-34)48-32/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
InChI 键 |
UONVANCRWOWWAY-QFYIXHTHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



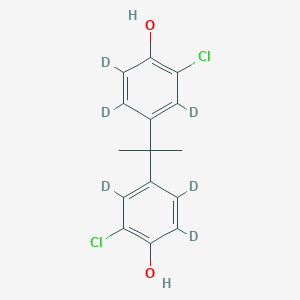
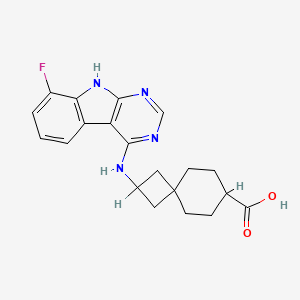
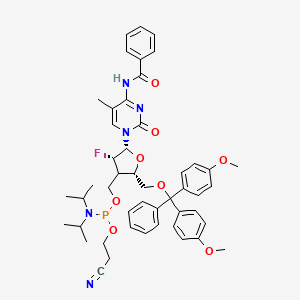
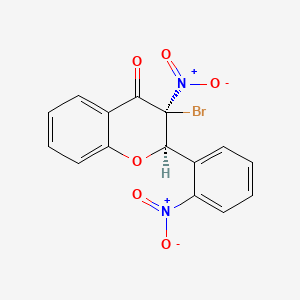
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
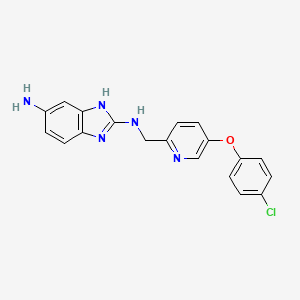
![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
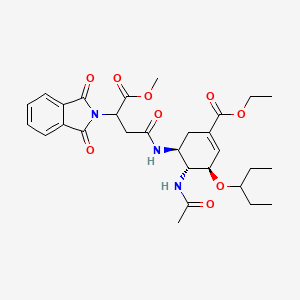
![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)
